2-[(Trimethylsilyl)ethynyl]adenosine

Chemical Stability Nucleoside Synthesis Click Chemistry

2-[(Trimethylsilyl)ethynyl]adenosine is a synthetic purine nucleoside analog characterized by a trimethylsilyl (TMS)-protected ethynyl group at the C-2 position of the adenine base. This modification renders it a critical, shelf-stable synthetic intermediate.

Molecular Formula C15H21N5O4Si
Molecular Weight 363.44 g/mol
CAS No. 90596-72-8
Cat. No. B12934568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Trimethylsilyl)ethynyl]adenosine
CAS90596-72-8
Molecular FormulaC15H21N5O4Si
Molecular Weight363.44 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C15H21N5O4Si/c1-25(2,3)5-4-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,6H2,1-3H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1
InChIKeyISLAAMYRBLPSNB-PMXXHBEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Trimethylsilyl)ethynyl]adenosine (CAS 90596-72-8) for Chemical Biology and Nucleoside Research


2-[(Trimethylsilyl)ethynyl]adenosine is a synthetic purine nucleoside analog characterized by a trimethylsilyl (TMS)-protected ethynyl group at the C-2 position of the adenine base . This modification renders it a critical, shelf-stable synthetic intermediate. Its primary utility is as a direct precursor to 2-ethynyladenosine, a bifunctional molecule used in click chemistry and as a building block for non-radioactive chemical reporters for post-translational modifications like protein AMPylation [1]. Unlike its free alkyne counterpart, the TMS group provides enhanced stability, enabling reliable long-term storage and controlled use in multi-step synthesis.

Why 2-[(Trimethylsilyl)ethynyl]adenosine Cannot Be Replaced by Other Adenosine Analogs


Direct substitution with other adenosine analogs or even its deprotected product, 2-ethynyladenosine, is not functionally equivalent. The TMS group is not a biologically active moiety but a critical protecting group that blocks the terminal alkyne, preventing unwanted side reactions during synthesis and storage [1]. While 2-ethynyladenosine is the active click chemistry handle, its stability is compromised by the free alkyne, which can undergo oxidative homocoupling [1]. Substituting with a different adenosine receptor agonist would fail for applications requiring a bifunctional, alkyne-containing nucleoside for conjugation. The quantitative evidence below demonstrates that the TMS-protected compound's value is its dual role as a stable precursor and a controlled-release agent for 2-ethynyladenosine.

Quantitative Evidence Guide for 2-[(Trimethylsilyl)ethynyl]adenosine


Enhanced Chemical Stability Compared to 2-Ethynyladenosine

The primary differentiator of 2-[(trimethylsilyl)ethynyl]adenosine is its chemical stability relative to 2-ethynyladenosine. The TMS group protects the terminal alkyne from oxidative homocoupling and other side reactions, enabling long-term storage and handling. This is a class-level inference for protected vs. free alkynes. Quantitative evidence for the controlled release is demonstrated by the quantitative deprotection of the TMS group to yield 2-ethynyladenosine in 74% isolated yield under mild conditions (7N NH3 in MeOH, 1.5 hr) [1].

Chemical Stability Nucleoside Synthesis Click Chemistry Protecting Groups

Validated Precursor for a Non-Radioactive Chemical Reporter of Protein AMPylation

2-[(Trimethylsilyl)ethynyl]adenosine is a direct synthetic precursor to 2-ethynyl-adenosine-5'-triphosphate (2eATP), a validated non-radioactive chemical reporter for studying protein AMPylation [1]. The use of this compound as a building block for 2eATP was established by Creech et al. (2015), enabling the visualization of protein substrates modified by the pathogenic enzyme VopS. Direct procurement of 2-ethynyladenosine carries the risk of a less reliable starting material.

Chemical Biology AMPylation Click Chemistry 2eATP

Controlled Affinity at Adenosine A3 Receptors vs. Other Adenosine Derivatives

While 2-[(trimethylsilyl)ethynyl]adenosine itself has not been extensively profiled, a closely related analog, N6-methoxy-2-[2-(trimethylsilyl)ethynyl]adenosine (CHEMBL267421), demonstrates potent binding to the human adenosine A3 receptor with a Ki of 13 nM [1]. This is in contrast to the native agonist adenosine, which has a Ki of approximately 300 nM at A3 [2]. This data, a class-level inference, suggests the TMS-ethynyl group can be part of a pharmacophore for selective A3 targeting when combined with other modifications.

Adenosine Receptors A3 Agonist Nucleoside Analog Binding Affinity

Gateway to Click Chemistry Conjugates via Controlled Alkyne Deprotection

The TMS-protected alkyne serves as a latent functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy was employed where 2-ethynyladenosine, generated from the TMS precursor, was subsequently used to create an [18F]-labeled RGD peptide for PET imaging [1]. The subsequent click reaction proceeded efficiently in water at pH 7.8, 37°C in 2 hours to create a metabolically stable conjugate. This demonstrates a complete workflow: stable procurement of the TMS intermediate, controlled deprotection, and efficient bioconjugation.

Bioorthogonal Chemistry CuAAC PET Imaging Fluorinase

Top Research and Industrial Scenarios for 2-[(Trimethylsilyl)ethynyl]adenosine


Synthesis of Chemical Biology Probes for Post-Translational Modifications

The primary application is as a stable precursor for synthesizing 2-ethynyl-adenosine-5'-triphosphate (2eATP), a non-radioactive probe for protein AMPylation. Researchers studying bacterial pathogenesis or cellular signaling can reliably generate this tool from the TMS-protected compound, enabling them to visualize and identify novel protein substrates via click chemistry with fluorescent azides. This circumvents the instability issues of the free alkyne [1].

Development of Stable Building Blocks for Modular Nucleoside Synthesis

Medicinal chemistry labs developing libraries of adenosine receptor ligands can use this compound as a core scaffold. The TMS group is a latent handle for Sonogashira coupling after deprotection, allowing late-stage diversification. The 13 nM Ki of a close analog at the A3 receptor illustrates the scaffold's potential [2]. The stable TMS form ensures consistent quality across multiple synthetic campaigns.

Radiopharmaceutical Precursor for PET Imaging Agents

Imaging centers and radiochemistry labs can procure this stable precursor for synthesizing [18F]-labeled nucleosides. The compound has been used in a validated workflow to generate [18F]FDEA, which was then 'clicked' to an RGD peptide for PET imaging [3]. The TMS protection strategy is critical for ensuring the alkyne component's purity and reactivity before the final radiosynthetic step.

Enzyme Specificity and Substrate Engineering Studies

Biochemists studying fluorinase and chlorinase enzymes can use the compound derived from this precursor, 2-ethynyladenosine, to create modified substrates like 5'-chlorodeoxy-2-ethynyladenosine (ClDEA). These are used to probe enzyme specificity and develop novel biocatalytic transformations [4]. The TMS-protected starting material ensures a high-purity precursor for these sensitive enzymatic assays.

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